1-[4-(Ethylthio)phenyl]-2-butanol
Beschreibung
1-[4-(Ethylthio)phenyl]-2-butanol is a secondary alcohol characterized by a butanol chain attached to a phenyl ring substituted with an ethylthio (-S-CH₂CH₃) group at the para position.
Eigenschaften
IUPAC Name |
1-(4-ethylsulfanylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-3-11(13)9-10-5-7-12(8-6-10)14-4-2/h5-8,11,13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMFSEYNICRJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)SCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Ethylthio)phenyl]-2-butanol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and the presence of catalysts like magnesium or lithium. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1-[4-(Ethylthio)phenyl]-2-butanol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Ethylthio)phenyl]-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ethylthio group.
Wissenschaftliche Forschungsanwendungen
1-[4-(Ethylthio)phenyl]-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(Ethylthio)phenyl]-2-butanol involves its interaction with specific molecular targets and pathways. The ethylthio group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The ethylthio group distinguishes 1-[4-(Ethylthio)phenyl]-2-butanol from compounds with other substituents (e.g., halogens, alkyl chains, or oxygen-based groups). Key comparisons include:
Baytan (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol)
- Structural Differences: Baytan replaces the ethylthio group with a chlorophenoxy group and a triazole ring .
- Functional Impact: The chlorophenoxy group enhances electrophilicity and bioactivity against fungi, while the triazole ring (a known fungicidal motif) inhibits ergosterol biosynthesis. In contrast, the ethylthio group in 1-[4-(Ethylthio)phenyl]-2-butanol may confer milder bioactivity but improved lipid membrane permeability due to sulfur’s lipophilicity.
Ethiofencarb (2-((ethylthio)methyl)phenyl methylcarbamate)
- Structural Differences : Ethiofencarb incorporates a methylcarbamate group and an ethylthio-methyl substituent .
- Functional Impact: The carbamate group in ethiofencarb acts as an acetylcholinesterase inhibitor, making it an effective insecticide.
4-Heptylphenol and Alkyl-Substituted Phenols
- Structural Differences: Alkylphenols like 4-heptylphenol feature long alkyl chains instead of sulfur-based substituents .
- Functional Impact: Long alkyl chains (e.g., heptyl) increase lipophilicity, enhancing persistence in lipid-rich environments.
Key Observations :
- Lipophilicity: The ethylthio group in 1-[4-(Ethylthio)phenyl]-2-butanol confers intermediate logP (~2.8), making it less hydrophobic than alkylphenols (logP ~5.2) but more so than carbamates like ethiofencarb (logP ~2.1).
- Bioactivity: Sulfur-containing compounds often exhibit unique reactivity (e.g., redox modulation, enzyme inhibition) compared to oxygen or halogen analogs. Baytan’s triazole and chlorine substituents enhance antifungal potency, whereas the ethylthio group may favor non-target interactions, such as antioxidant effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
